molecular formula C20H21N3O3 B12209758 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12209758
M. Wt: 351.4 g/mol
InChI Key: LZSKXEQZDCYOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a benzodioxine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which contribute to its biological activity. The benzimidazole moiety is known for its role in various pharmacological effects, while the dioxine and carboxamide groups enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities such as:

  • Anticancer Activity : Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of gene expression related to cell survival .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes like Indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion .
  • Antimicrobial Properties : Certain benzimidazole derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections .

Case Studies and Experimental Data

  • Anticancer Effects : A study evaluated the effects of similar benzimidazole derivatives on K562 leukemia cells. The results indicated significant cytotoxicity and apoptosis induction at specific concentrations, highlighting the potential of these compounds in cancer therapy .
    CompoundIC50 (µM)Mechanism
    Benzimidazole Derivative 10.003Caspase activation
    Benzimidazole Derivative 20.022P-glycoprotein inhibition
  • Inhibition Studies : Another investigation into the inhibitory action of benzimidazole analogues on IDO revealed that certain modifications to the molecular structure significantly enhanced their binding affinity and selectivity against cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as BCR-ABL. These studies help elucidate how structural variations influence biological activity .

Comparative Analysis with Other Compounds

A comparative analysis with other benzimidazole derivatives can provide further insights into the unique properties of this compound.

Compound NameAnticancer ActivityIDO InhibitionOther Activities
Compound AHighModerateAntimicrobial
Compound BModerateHighAntiviral
N-[...]-CarboxamideVery HighVery HighAntifungal

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-12(2)18(19-21-13-7-3-4-8-14(13)22-19)23-20(24)17-11-25-15-9-5-6-10-16(15)26-17/h3-10,12,17-18H,11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

LZSKXEQZDCYOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.